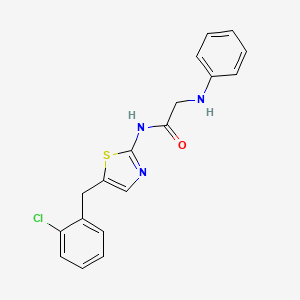
4-(3-Fluorophenyl)-1,2,3-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with fluorophenyl groups are often used in medicinal chemistry due to the unique properties of fluorine. Fluorine can enhance the bioavailability of a drug, increase its metabolic stability, and improve its binding affinity to a target protein .
Synthesis Analysis
The synthesis of fluorophenyl-containing compounds often involves the use of fluorinating agents or the substitution of a halogen atom with a fluorine atom . The exact method would depend on the specific structure of the compound.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
Fluorophenyl groups can participate in various chemical reactions. For example, they can undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be influenced by the presence of a fluorophenyl group .Scientific Research Applications
Liquid Crystal Research
The compound has been used in the study of liquid crystals . The polymorphism and thermodynamic properties of a similar compound, 4-cyano-3-fluorophenyl 4-pentylbenzoate, were elucidated by combining adiabatic calorimetry, differential scanning calorimetry (DSC), simultaneous X-ray diffractometry and DSC (XRD–DSC), and polarized optical microscopy (POM) . This suggests that “4-(3-Fluorophenyl)-1,2,3-thiadiazole” could also be used in similar studies.
Antimicrobial Activity
New derivatives of the compound have been synthesized and tested for their antibacterial and antifungal activities . Several new substances have shown moderate antifungal activity against Candida spp . This suggests that “4-(3-Fluorophenyl)-1,2,3-thiadiazole” could be used in the development of new antimicrobial agents.
Cytotoxicity Studies
The synthesized compounds were also tested for their effect on cell lines to check their toxicity . This suggests that “4-(3-Fluorophenyl)-1,2,3-thiadiazole” could be used in cytotoxicity studies.
Docking Studies
The mechanism of the antibacterial and antifungal activity of the tested compounds was elucidated using molecular docking to topoisomerase IV, D-Alanyl-D-Alanine Ligase, and dihydrofolate reductase . This suggests that “4-(3-Fluorophenyl)-1,2,3-thiadiazole” could be used in docking studies.
Drug Resistance Research
The compound could be used in research related to drug resistance. The emergence of drug-resistant strains of bacteria and fungi is a major concern . Researchers and medical professionals are working to develop new and innovative treatments for infectious diseases . “4-(3-Fluorophenyl)-1,2,3-thiadiazole” could be used in this research.
Synthesis of New Schiff Bases
The compound has been used in the synthesis of new Schiff bases . Schiff bases are a promising class of compounds . This suggests that “4-(3-Fluorophenyl)-1,2,3-thiadiazole” could be used in the synthesis of new Schiff bases.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(3-fluorophenyl)thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2S/c9-7-3-1-2-6(4-7)8-5-12-11-10-8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVJKCUCGZVNHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CSN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenyl)-1,2,3-thiadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2675524.png)

![5-Cyclopropyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2675529.png)
![5-bromo-N-[3-[(5-bromothiophene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B2675530.png)
![N-[1-(furan-2-yl)propan-2-yl]pyridine-2-carboxamide](/img/structure/B2675531.png)

![4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2675533.png)
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2675534.png)
![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(3-nitrophenyl)acetamide](/img/structure/B2675536.png)


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2675541.png)

![N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2675546.png)